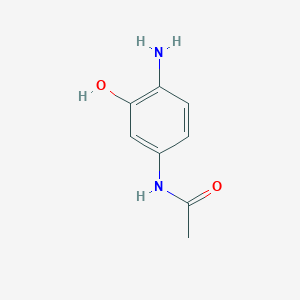![molecular formula C9H9BrN4O3 B14009252 [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea CAS No. 93298-08-9](/img/structure/B14009252.png)
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenyl group, and an ethylideneamino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, resulting in the formation of amino derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanone: A precursor in the synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea with similar structural features.
4-Nitrophenylhydrazine: Shares the nitrophenyl group and is used in similar synthetic applications.
N-(4-Nitrophenyl)urea: Contains the nitrophenyl and urea moieties, making it structurally related.
Uniqueness
This compound is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
93298-08-9 |
|---|---|
Molecular Formula |
C9H9BrN4O3 |
Molecular Weight |
301.10 g/mol |
IUPAC Name |
[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C9H9BrN4O3/c10-5-8(12-13-9(11)15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H3,11,13,15) |
InChI Key |
LZGBERKZDHMRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC(=O)N)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
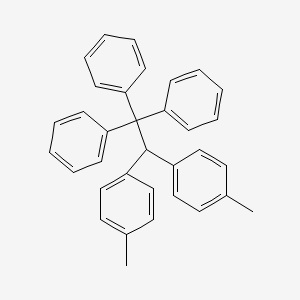
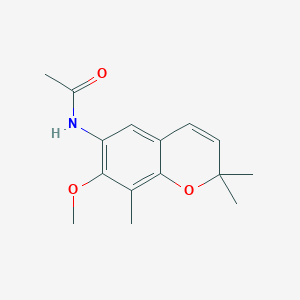
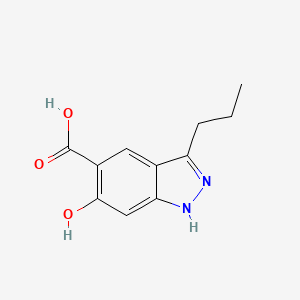
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
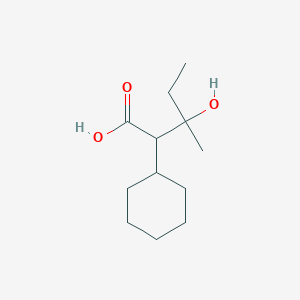
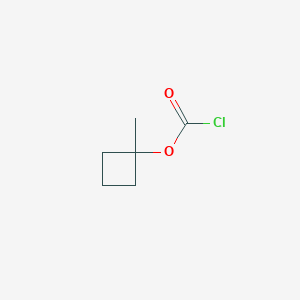
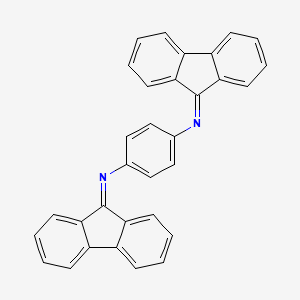
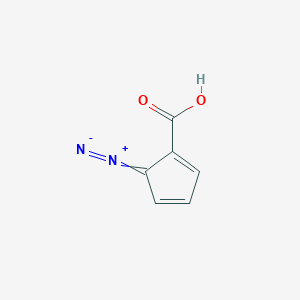
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
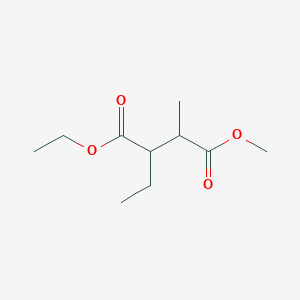
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
